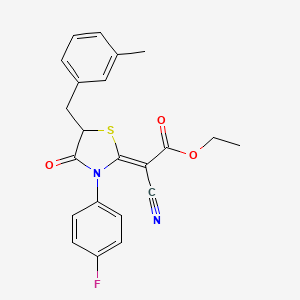

(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate

Description

This compound is a thiazolidinone derivative characterized by a Z-configuration at the exocyclic double bond. Its structure includes a 4-fluorophenyl group at position 3 and a 3-methylbenzyl substituent at position 5 of the thiazolidinone ring. The ethyl cyanoacetate moiety contributes to its electron-withdrawing properties, which may influence reactivity and biological interactions. Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The fluorine atom and methyl group in this compound likely enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

ethyl (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c1-3-28-22(27)18(13-24)21-25(17-9-7-16(23)8-10-17)20(26)19(29-21)12-15-6-4-5-14(2)11-15/h4-11,19H,3,12H2,1-2H3/b21-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKCMIXROXBAHN-UZYVYHOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC(=C2)C)C3=CC=C(C=C3)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC(=C2)C)C3=CC=C(C=C3)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with a thiazolidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its thiazolidine ring is a common motif in many bioactive molecules, and the presence of the cyano and fluorophenyl groups can enhance its biological activity and pharmacokinetic properties.

Industry

In the industrial sector, (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiazolidine ring can participate in nucleophilic reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares structural attributes of the target compound with structurally related thiazolidinone derivatives:

Key Observations :

- Fluorine Substitution: The target compound and the compound in share a fluorinated aryl group, which is associated with enhanced metabolic stability and bioavailability compared to non-fluorinated analogs like the phenyl-substituted compound in .

- Electron-Withdrawing Groups: The cyano and ester groups in the target compound and may facilitate nucleophilic interactions in biological systems, whereas the benzoic acid group in introduces acidity, altering solubility and target binding.

Physicochemical Properties

- Melting Points : The compound in has a high melting point (107–109°C), likely due to its bulky triisopropylsilyl group and crystalline packing. The target compound’s melting point is unreported but expected to be lower due to the flexible 3-methylbenzyl substituent.

- Solubility : The ethyl ester in the target compound and enhances solubility in organic solvents compared to the benzoic acid derivative in , which may form salts in basic conditions.

Biological Activity

(Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate is a complex organic compound notable for its thiazolidinone structure, which incorporates a cyano group and an ethyl ester. Its molecular formula is C₁₈H₁₈F N O₂ S, with a molecular weight of approximately 327.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although specific research data on its applications remains limited.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Thiazolidinone Ring : A five-membered heterocyclic structure that contributes to biological activity.

- Cyano Group : Known for its reactivity and potential pharmacological implications.

- Ethyl Ester : Often associated with improved solubility and bioavailability.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural features exhibit various pharmacological effects. The biological activity of (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate is hypothesized based on related compounds, including:

- Antidiabetic Properties : Similar thiazolidinedione derivatives have been shown to enhance insulin sensitivity.

- Antimicrobial Effects : Compounds with analogous structures have demonstrated activity against various pathogens.

- Anticancer Potential : Cyanoacetic acid derivatives are recognized for their anticancer properties.

Interaction Studies

Research involving (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate focuses on its binding affinity to biological targets, such as enzymes or receptors. Techniques such as molecular docking simulations and in vitro assays are employed to elucidate these interactions, which are crucial for predicting pharmacodynamics and optimizing therapeutic efficacy.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazolidinedione | Contains thiazolidine ring | Antidiabetic |

| Benzothiazole derivatives | Similar heterocyclic structure | Antimicrobial |

| Cyanoacetic acid derivatives | Contains cyano group | Anticancer |

Synthesis and Reaction Mechanisms

The synthesis of (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate typically involves multi-step organic reactions requiring optimization for yield and purity. Common techniques include:

- Refluxing : To facilitate reactions at elevated temperatures.

- Solvent Extraction : For separating desired products from reaction mixtures.

- Chromatography : For purification of the final compound.

Case Studies and Computational Predictions

While direct studies on (Z)-ethyl 2-cyano-2-(3-(4-fluorophenyl)-5-(3-methylbenzyl)-4-oxothiazolidin-2-ylidene)acetate are sparse, computational methods such as quantitative structure–activity relationship (QSAR) modeling have been employed to predict its biological activity based on structural characteristics. These models suggest that the compound may exhibit enhanced lipophilicity and selectivity towards certain biological targets compared to similar compounds, potentially leading to reduced side effects and improved therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.